Volatility and Process Compatibility vs. Ni(acac)₂
The introduction of electron-withdrawing trifluoromethyl groups significantly increases the volatility of nickel β-diketonate complexes. Ni(tfac)₂·2H₂O exhibits a boiling point of 106 °C at 760 mmHg . In stark contrast, its non-fluorinated analog, nickel(II) acetylacetonate (Ni(acac)₂), does not boil but instead decomposes upon heating, with a reported melting point of ~230 °C (decomposition) [1]. This fundamental difference in thermal behavior is a direct result of the fluorinated ligand's weaker intermolecular forces [2].
| Evidence Dimension | Boiling Point at Atmospheric Pressure (760 mmHg) |
|---|---|
| Target Compound Data | 106 °C |
| Comparator Or Baseline | Nickel(II) acetylacetonate (Ni(acac)₂) - Decomposes (no boiling point) |
| Quantified Difference | Ni(tfac)₂·2H₂O volatilizes without decomposition, whereas Ni(acac)₂ thermally degrades before reaching a gaseous state. |
| Conditions | Atmospheric pressure (760 mmHg) ; Ni(acac)₂ decomposition at ~230 °C [1] |
Why This Matters
This high volatility and ability to vaporize without decomposition are essential for reliable and efficient precursor delivery in CVD and ALD processes, enabling lower deposition temperatures and preventing reactor contamination from premature decomposition.
- [1] American Elements. Nickel(II) Acetylacetonate - Product Page. View Source
- [2] Matsubara, N., & Kuwamoto, T. (1985). Vapor Pressures and Enthalpies of Sublimation and Evaporation of Trifluoroacetylacetonates in Helium and Helium Containing the Ligand Vapor. Inorganic Chemistry, 24(17), 2697–2701. View Source
